REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][C:10]([CH3:12])=[CH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:13].[Na+].[OH:15]O.[Cl-].[Na+].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>O1CCCC1.CC(C)=O.O>[CH2:1]([O:8][CH2:9][CH:10]([CH3:12])[C:11]([OH:15])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5,6.7.8|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(=C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
Jones reagent
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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lM boranetetrahydrofuran solution (25 ml; 25 mmole) was dropwise added
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Type
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TEMPERATURE
|
Details
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with ice-cooling
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at 40° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
by stirring at the same temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ether (150 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude 3-benzyloxy-2-methylpropanol (8.5 g)
|
Type
|
TEMPERATURE
|
Details
|
with ice-cooling
|
Type
|
STIRRING
|
Details
|
by stirring for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Insoluble materials were removed by filtration
|
Type
|
STIRRING
|
Details
|
the filtrate was shaken with ice water (250 ml) and ethyl acetate (400 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with a saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |